molecular formula C9H10ClNO2 B3145511 Ethyl 6-chloro-4-methylpyridine-3-carboxylate CAS No. 57591-95-4

Ethyl 6-chloro-4-methylpyridine-3-carboxylate

Cat. No. B3145511
CAS RN: 57591-95-4
M. Wt: 199.63 g/mol
InChI Key: LDGZDIKIHNPBKO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-chloro-4-methylpyridine-3-carboxylate are not detailed in the available sources, similar compounds have been used in various chemical reactions . For instance, Methyl 6-chloropyridine-3-carboxylate has been used to synthesize fluoro substituted 6-phenylnicotinamide .

Scientific Research Applications

Reaction Pathways and Derivatives

Ethyl 6-chloro-4-methylpyridine-3-carboxylate is a versatile compound in organic chemistry, primarily used as a precursor in the synthesis of a wide range of chemical compounds. One significant application involves its reaction with ammonia and primary amines, leading to the production of 6-substituted 3-alkyl(aryl)-1-methyl-1,2-dihydropyrrolo[3,4-c]pyridin-7-ones. These reactions showcase the compound's utility in synthesizing complex heterocyclic structures, which are essential in various chemical and pharmaceutical research areas (Nadzhafova, 2002).

Synthesis of Anticancer Agents

Ethyl 6-chloro-4-methylpyridine-3-carboxylate has also been utilized in the synthesis of potential anticancer agents. Through hydrolysis and subsequent reactions, researchers have developed a series of compounds tested for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. This demonstrates the compound's role in advancing cancer research and the development of new therapeutic agents (Temple et al., 1983).

Catalyzed Annulation Reactions

Another important application is in catalyzed annulation reactions. Ethyl 6-chloro-4-methylpyridine-3-carboxylate has been used in [4+2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. These reactions are significant for synthesizing complex molecules with potential applications in pharmaceuticals and materials science, demonstrating the compound's versatility and importance in synthetic organic chemistry (Zhu et al., 2003).

Antibacterial Agents

Research on ethyl 6-chloro-4-methylpyridine-3-carboxylate extends into the development of antibacterial agents. Compounds synthesized from ethyl 6-chloro-4-methylpyridine-3-carboxylate have been evaluated for their antibacterial activity, contributing valuable insights into the search for new antibacterial drugs and therapies. This underscores the compound's potential impact on addressing antibiotic resistance and developing new antimicrobial strategies (Egawa et al., 1984).

Safety and Hazards

While specific safety and hazard information for Ethyl 6-chloro-4-methylpyridine-3-carboxylate is not available, similar compounds have been classified under hazard classifications such as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

ethyl 6-chloro-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGZDIKIHNPBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193280
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-4-methylpyridine-3-carboxylate

CAS RN

57591-95-4
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57591-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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